ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound with a molecular formula of C21H18N4O3S2 This compound is known for its unique structure, which includes a pyrazole ring, a benzoxazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of enaminones with hydrazines under mild conditions to form the pyrazole skeleton . The benzoxazole moiety can be introduced through a nucleophilic substitution reaction with a suitable benzoxazole derivative . The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole moiety or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole or pyrazole derivatives.
Scientific Research Applications
Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: .
Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrazole ring, benzoxazole moiety, and ethyl ester group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C21H18N4O4S/c1-2-28-20(27)15-12-22-25(14-8-4-3-5-9-14)19(15)24-18(26)13-30-21-23-16-10-6-7-11-17(16)29-21/h3-12H,2,13H2,1H3,(H,24,26) |
InChI Key |
HGCIJWLRHXBCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.